molecular formula C12H19ClN2O B14445001 2-(Diethylamino)-2-phenylacetamide hydrochloride CAS No. 73664-42-3

2-(Diethylamino)-2-phenylacetamide hydrochloride

Cat. No.: B14445001
CAS No.: 73664-42-3
M. Wt: 242.74 g/mol
InChI Key: WVOOXOXNRGRVSC-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-phenylacetamide hydrochloride is a chemical compound with a molecular formula of C12H18ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group attached to a phenylacetamide structure, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-phenylacetamide hydrochloride typically involves the reaction of diethylamine with phenylacetyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-(Diethylamino)-2-phenylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethanethiol
  • 2-(Diethylamino)ethanol
  • Diethylamine hydrochloride

Uniqueness

2-(Diethylamino)-2-phenylacetamide hydrochloride is unique due to its specific structure, which combines a diethylamino group with a phenylacetamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

73664-42-3

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

2-(diethylamino)-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)11(12(13)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H2,13,15);1H

InChI Key

WVOOXOXNRGRVSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)N.Cl

Origin of Product

United States

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